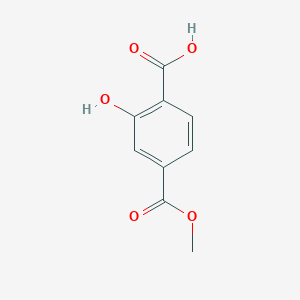

2-Hydroxy-4-(methoxycarbonyl)benzoic acid

説明

2-Hydroxy-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-(methoxycarbonyl)benzoic acid is 1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

2-Hydroxy-4-(methoxycarbonyl)benzoic acid has a predicted boiling point of 394.8±32.0 °C and a predicted density of 1.418±0.06 g/cm3 . Its pKa is predicted to be 2.54±0.10 .科学的研究の応用

Antineoplastic Agent Synthesis

This compound is used as an intermediate in the synthesis of Bexarotene , an antineoplastic agent used in cancer treatment .

Super Fiber Material Production

It serves as a precursor for synthesizing Poly (p-phenylene benzothiazole) (PBO), a super fiber material with exceptional strength and thermal stability .

Anti-snake Venom Activity

Extracts containing this acid from the Indian medicinal plant “Sarsaparilla” (Hemidesmus indicus ) have shown potential anti-snake venom activity, which can be enhanced through nanotechnology applications .

Hepatoprotective Effects

Studies have explored its role in attenuating liver injury, specifically its hepatoprotective and lipid-lowering effects against carbon tetrachloride-induced liver toxicity .

Computational Chemistry

The compound is referenced in computational chemistry for molecular simulations and visualizations using programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

Fine Chemical Intermediates

It is involved in the green synthesis of 4-methoxybenzophenone , which is widely used in UV-absorbers, dyes, drugs, fragrances, and insecticides .

Dietary Health Benefits

Hydroxybenzoic acids, including this compound, are known for their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

作用機序

Target of Action

It’s known that the compound has a methoxy group which enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .

Mode of Action

The presence of the methoxy group suggests that it may undergo electrophilic substitution reactions . This could potentially lead to interactions with various biological targets, resulting in changes in their function.

Result of Action

It’s known that compounds with similar structures have shown hepatoprotective effects, evident from low serum transaminases activities, reduced hepatic lipid peroxidation and collagen content, restoration of total glutathione, and recouping of the inflammatory cytokines .

Action Environment

It’s known that the compound is stable at room temperature .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

特性

IUPAC Name |

2-hydroxy-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDVWHMQIMEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571095 | |

| Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

CAS RN |

29602-00-4 | |

| Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

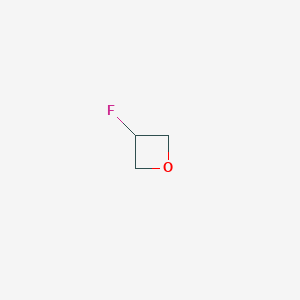

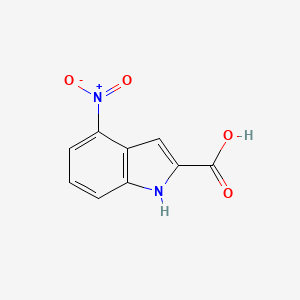

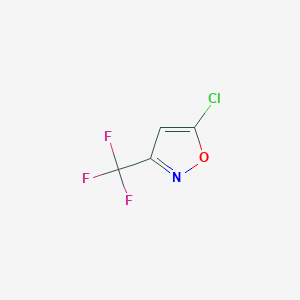

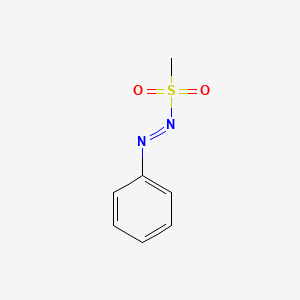

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

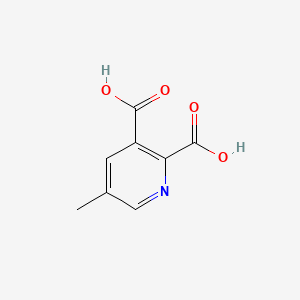

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)